Diphenylisopropylchlorosilane

Descripción

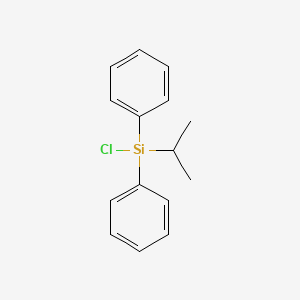

Diphenylisopropylchlorosilane is an organochlorosilane compound characterized by a silicon atom bonded to two phenyl groups, one isopropyl group, and one chlorine atom. Such compounds are typically used as intermediates in organic synthesis, surface modification agents, or coupling reagents in polymer chemistry. The phenyl groups confer electron-withdrawing effects, while the bulky isopropyl substituent introduces steric hindrance, both of which influence reactivity and application suitability .

Propiedades

Número CAS |

76814-97-6 |

|---|---|

Fórmula molecular |

C15H17ClSi |

Peso molecular |

260.83 g/mol |

Nombre IUPAC |

chloro-diphenyl-propan-2-ylsilane |

InChI |

InChI=1S/C15H17ClSi/c1-13(2)17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3 |

Clave InChI |

NWHZKVYOVXUZIJ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

Key structural differences among related chlorosilanes include:

- Diphenylisopropylchlorosilane : Si bonded to two phenyl groups, one isopropyl group, and one Cl.

- Phenyldichlorosilane (C₆H₆Cl₂Si): Si bonded to one phenyl group and two Cl atoms .

- Chlorophenyltrichlorosilane (C₆H₄Cl₃Si): Si bonded to one phenyl group and three Cl atoms .

- Dimethylisopropylchlorosilane (C₅H₁₃ClSi): Si bonded to two methyl groups, one isopropyl group, and one Cl .

Physical and Chemical Properties

This compound (inferred properties):

- Higher molecular weight compared to alkyl-substituted analogs due to phenyl groups.

- Likely lower hydrolytic reactivity than trichlorosilanes (e.g., Chlorophenyltrichlorosilane) due to fewer Cl atoms but enhanced steric hindrance from isopropyl and phenyl groups.

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Weight | Cl Atoms | Substituents | Steric Hindrance Level |

|---|---|---|---|---|

| Phenyldichlorosilane | 177.10 g/mol | 2 | 1 phenyl, 2 Cl | Moderate |

| Chlorophenyltrichlorosilane | 228.42 g/mol | 3 | 1 phenyl, 3 Cl | Low |

| Dimethylisopropylchlorosilane | 136.70 g/mol | 1 | 2 methyl, 1 isopropyl | High |

Table 2: Application Comparison

| Compound | Primary Industry Use | Key Advantage |

|---|---|---|

| Phenyldichlorosilane | Polymer chemistry | High reactivity for crosslinking |

| Chlorophenyltrichlorosilane | Specialty organosilicon synthesis | Versatile functionalization potential |

| Dimethylisopropylchlorosilane | Surface modification | Stable monolayers due to controlled reactivity |

| This compound | Advanced materials | Combines aromatic stability and steric control |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.